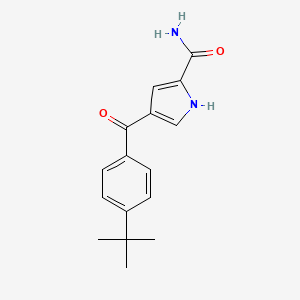
4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzoyl pyrrole. Benzoyl pyrrole compounds are often used in the development of pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide” would likely consist of a pyrrole ring attached to a benzoyl group with a tert-butyl substituent .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, benzoyl compounds can undergo reactions such as hydrolysis, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as 4-tert-butylbenzoic acid, have a molecular weight of 178.23 g/mol and a density of 1.1±0.1 g/cm³ .Aplicaciones Científicas De Investigación
Synthesis and Properties of Related Compounds
- Compounds related to 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide have been synthesized for various applications. For instance, Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, which exhibited high thermal stability and solubility in polar solvents, making them suitable for creating transparent, flexible films (Hsiao, Yang, & Chen, 2000).
- Liu et al. (2013) developed a method for synthesizing trisubstituted 1H-pyrroles, an approach that can be utilized for constructing complex pyrrole structures and forming new C–C and C–N bonds (Liu, Tan, Zhou, Chen, & Zhang, 2013).
Development of Novel Derivatives and Applications
- Alizadeh et al. (2008) described an effective route for synthesizing 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, highlighting the potential for creating functionalized pyrrole derivatives for various applications (Alizadeh, Rezvanian, & Zhu, 2008).
- Chern and Tsai (2008) synthesized new polyimides containing tert-butyl side groups, which exhibited low dielectric constants and high thermal stability, indicating potential use in electronic materials (Chern & Tsai, 2008).
Protective Groups and Synthetic Methodologies
- Muranaka et al. (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), demonstrating its utility in protecting carboxamide groups under various conditions, highlighting the versatility of related compounds in synthetic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).
Mecanismo De Acción
Target of Action
A structurally similar compound, (2s,4s,5r)-1-(4-tert-butylbenzoyl)-2-isobutyl-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylic acid, has been shown to target theGenome polyprotein and RNA-dependent RNA-polymerase of the Hepatitis C virus genotype 1b .
Mode of Action
This could potentially inhibit the replication of the Hepatitis C virus, given the targets identified for the structurally similar compound .
Biochemical Pathways
Given its potential targets, it may affect theviral replication pathways of the Hepatitis C virus .
Result of Action
Given its potential targets, it may inhibit the replication of the hepatitis c virus, leading to a decrease in viral load .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)12-6-4-10(5-7-12)14(19)11-8-13(15(17)20)18-9-11/h4-9,18H,1-3H3,(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBKOGPWIGWVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)
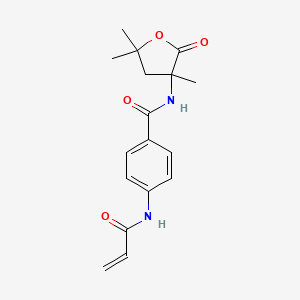

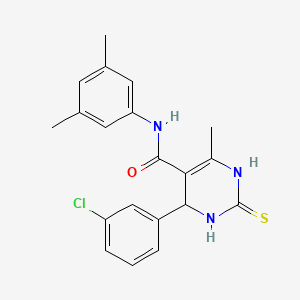
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
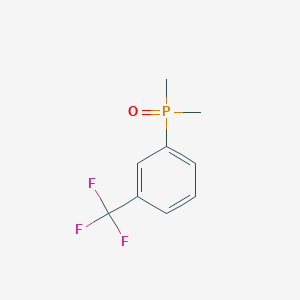
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367658.png)
![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)
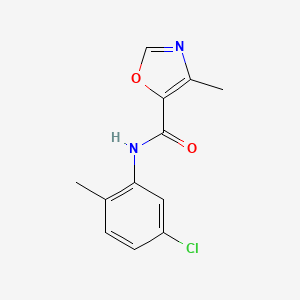
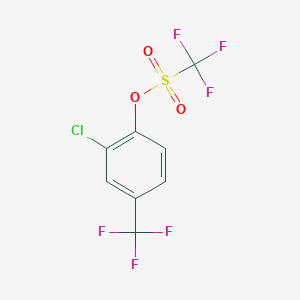

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)
![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)